molecular formula C17H13ClN2O3 B2863783 (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327180-45-9

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2863783
CAS No.: 1327180-45-9
M. Wt: 328.75
InChI Key: PAZRQHDOXLUJLC-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene-derived compound featuring a methoxy group at position 8, an imino-linked 4-chlorophenyl substituent at position 2, and a primary carboxamide at position 2. Its Z-configuration at the imino double bond is critical for molecular stability and intermolecular interactions. Chromene derivatives are widely explored for pharmaceutical applications due to their heterocyclic framework, which allows for diverse bioactivity modulation .

Properties

IUPAC Name

2-(4-chlorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-4-2-3-10-9-13(16(19)21)17(23-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZRQHDOXLUJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with 8-methoxy-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired chromene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The imino group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imino Group

a. 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
  • Structural Difference : The chlorine substituent is at the ortho position (2-chlorophenyl) instead of para (4-chlorophenyl) .
  • Synthesis: Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-chloroaniline, similar to the target compound’s synthesis route.
b. (2Z)-8-Methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide
  • Structural Difference : A methyl group replaces the chlorine atom on the phenyl ring .
  • Implications: Electron-Donating vs. Bioactivity: Methyl groups may reduce binding affinity to targets requiring halogen interactions (e.g., enzyme active sites with halogen-bonding motifs).
c. (2Z)-N-Acetyl-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (MFCD01245348)
  • Structural Difference: A cyano group at the meta position (3-cyanophenyl) and an acetylated carboxamide .
  • Stability: Acetylation of the carboxamide may enhance metabolic stability compared to the primary carboxamide in the target compound.

Modifications to the Carboxamide Group

a. (2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • Structural Difference: The carboxamide is substituted with a benzodiazolylphenyl group, and the imino group has 2,5-dimethoxyphenyl substituents .
  • Implications :
    • Solubility : Methoxy groups enhance hydrophilicity, while the benzodiazole moiety enables π-π interactions with biological targets.
    • Molecular Weight : Higher molecular weight (546.57 g/mol vs. ~370 g/mol for the target compound) may affect pharmacokinetics (e.g., membrane permeability).

Core Structure Analog: Thiazolidinone Derivatives

a. 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (C3)
  • Structural Difference: A thiazolidinone core replaces the chromene scaffold, with additional thiophene and butylphenyl substituents .
  • Implications: Bioactivity: Thiazolidinones are associated with antimicrobial and antidiabetic activities, whereas chromenes often exhibit anti-inflammatory or anticancer properties. coli assays, suggesting a favorable safety profile for analogs .

Tabulated Comparison of Key Properties

Compound Substituent (Imino) Carboxamide Group Molecular Weight (g/mol) Notable Features
Target Compound 4-Chlorophenyl -NH2 ~370 Primary carboxamide, Z-configuration
Compound 15 2-Chlorophenyl -NH2 ~370 Ortho-Cl, steric effects
(2Z)-8-Methoxy-2-(2-methylphenyl) 2-Methylphenyl -NH2 ~356 Electron-donating methyl group
MFCD01245348 3-Cyanophenyl -NHAc ~385 Cyano group, acetylated carboxamide
Benzodiazolyl Derivative 2,5-Dimethoxyphenyl -N-Benzodiazolyl 546.57 High polarity, π-π interactions

Research Findings and Implications

  • Synthesis : All compounds share a common synthetic route involving condensation of substituted benzaldehydes with amines or anilines .
  • Biological Relevance : The 4-chlorophenyl group in the target compound may optimize halogen bonding in drug-receptor interactions, whereas bulkier substituents (e.g., benzodiazole) could hinder binding .

Biological Activity

The compound (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a bicyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antibacterial activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN2O5C_{19}H_{15}ClN_2O_5, with a molecular weight of 386.8 g/mol. Its structure features a chromene core with a methoxy group and a 4-chlorophenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H15ClN2O5C_{19}H_{15}ClN_2O_5
Molecular Weight386.8 g/mol
CAS Number1327185-92-1

The mechanism of action for this compound likely involves the interaction with specific biological targets such as enzymes or receptors. Studies suggest that the compound may inhibit certain enzymes related to inflammation and cancer progression, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

The antibacterial activity of this compound was assessed against several bacterial strains. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.

Case Studies

  • Anticancer Study : A study published in 2020 investigated the effects of various chromene derivatives, including this compound, on breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 25 µM, indicating potent anticancer activity.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of chromenes. The compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in human cell lines.
  • Antibacterial Evaluation : A comprehensive evaluation of antibacterial activities revealed that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

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